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Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the

PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in

cell signaling and is a well-validated target in oncology. Shp2-IN-13 has emerged as a potent,

selective, and orally bioavailable allosteric inhibitor of SHP2, making it an invaluable tool for

studying SHP2 function in normal physiology and disease. This technical guide provides a

comprehensive overview of Shp2-IN-13, including its mechanism of action, biochemical and

cellular activity, pharmacokinetic properties, and detailed experimental protocols for its use as a

chemical probe.

Introduction to SHP2 and the Role of Shp2-IN-13
SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream

pathways, most notably the RAS-RAF-MEK-ERK cascade. In its basal state, SHP2 is

autoinhibited. Upon cellular stimulation, it is recruited to phosphorylated tyrosine residues on

RTKs and scaffolding proteins, leading to a conformational change that activates its

phosphatase activity. Dysregulation of SHP2 is implicated in various cancers and

developmental disorders.

Shp2-IN-13, also identified as compound 129 in its discovery publication, is a highly selective

allosteric inhibitor that binds to the "tunnel site" of SHP2.[1][2][3] This binding locks the enzyme
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in its inactive conformation, preventing its activation and downstream signaling. Its favorable

properties, including high potency and oral bioavailability, make it a superior chemical probe for

both in vitro and in vivo studies of SHP2 function.

Mechanism of Action
Shp2-IN-13 functions as a "molecular glue," stabilizing the autoinhibited conformation of SHP2.

It binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP

domains. This action prevents the release of the N-SH2 domain from the PTP domain's active

site, even in the presence of upstream activating signals.
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Fig 1. Mechanism of SHP2 allosteric inhibition by Shp2-IN-13.
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Quantitative Data
Shp2-IN-13 has been characterized extensively to determine its potency, selectivity, and

pharmacokinetic properties. A summary of this data is presented below.

Table 1: Biochemical and Cellular Activity of Shp2-IN-13
Assay Type Target/Cell Line IC50 Reference(s)

Biochemical Assay Full-length SHP2 83.0 nM [1][2][3]

Cellular Assay (pERK) NCI-H1975 (NSCLC) 0.59 µM [1]

Cellular Assay (pERK)

NCI-H1975-OR

(Osimertinib

Resistant)

0.63 ± 0.32 µM [1]

Table 2: In Vivo Pharmacokinetics of Shp2-IN-13 in Mice
Parameter Value Dosing Reference(s)

Half-life (T1/2) 5.31 h 5 mg/kg (IV/PO) [1]

Volume of Distribution

(Vd)
13.9 L/kg 5 mg/kg (IV/PO) [1]

Oral Bioavailability (F) 55.07 ± 7.93% 5 mg/kg (IV/PO) [1][2][3]

Table 3: Selectivity Profile of Shp2-IN-13
The primary publication describes Shp2-IN-13 as a "highly selective" inhibitor.[2][3] Detailed

selectivity data against a panel of other phosphatases is crucial for its validation as a chemical

probe. While a comprehensive panel is not publicly available in the search results, its allosteric

mechanism of action, targeting a unique pocket, inherently confers a higher degree of

selectivity over active-site directed inhibitors.

Experimental Protocols
Detailed methodologies are essential for the reproducible application of Shp2-IN-13 as a

chemical probe. The following protocols are based on standard methods for evaluating SHP2
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inhibitors.

SHP2 Biochemical Inhibition Assay
This assay measures the direct inhibitory effect of Shp2-IN-13 on the enzymatic activity of

purified full-length SHP2.
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Fig 2. Workflow for SHP2 biochemical inhibition assay.

Protocol:

Enzyme Activation: Pre-incubate recombinant full-length human SHP2 with a SHP2

activating peptide (e.g., a dually phosphorylated peptide from IRS-1) in assay buffer for 15

minutes at 37°C. This step is crucial for achieving a catalytically active conformation of the

enzyme.

Inhibitor Addition: Add varying concentrations of Shp2-IN-13 (typically in a 10-point dose-

response format) or vehicle control (DMSO) to the activated enzyme mixture and incubate

for a further 15-30 minutes.

Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate, such

as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
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Detection: Incubate for 60 minutes at 37°C. Measure the fluorescence of the resulting

DiFMU product using a microplate reader (Excitation/Emission ≈ 360/460 nm).

Data Analysis: Normalize the data to controls and fit to a four-parameter logistic equation to

determine the IC50 value.

Cellular pERK Inhibition Assay (Western Blot)
This assay determines the ability of Shp2-IN-13 to inhibit SHP2-mediated signaling in a cellular

context by measuring the phosphorylation status of a key downstream effector, ERK.
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Fig 3. Western blot workflow for cellular pERK inhibition.
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Protocol:

Cell Culture and Treatment: Plate RTK-driven cancer cells (e.g., NCI-H1975) and allow them

to adhere. Treat the cells with a serial dilution of Shp2-IN-13 for 24 hours.

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay

to ensure equal loading.

Western Blotting:

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

Transfer the proteins to a PVDF membrane.

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated

ERK1/2 (p-ERK) and total ERK1/2 (as a loading control).

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: Quantify the band intensities. Normalize the p-ERK signal to the total ERK

signal. Plot the normalized p-ERK levels against the inhibitor concentration to determine the

cellular IC50.

In Vivo Efficacy Studies
Shp2-IN-13 has demonstrated efficacy in a murine model of leukemia.[1] The following is a

general protocol for assessing in vivo anti-tumor activity.

Protocol:
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Model System: Utilize a relevant xenograft or patient-derived xenograft (PDX) model. For

example, an AML model can be established by engrafting human leukemia cells (e.g.,

MOLM-13) into immunocompromised mice.

Dosing: Based on pharmacokinetic data, administer Shp2-IN-13 via oral gavage. A reported

efficacious dose is 20 mg/kg, administered daily.[1] A vehicle control group should be

included.

Monitoring: Monitor tumor burden over time. For leukemia models, this can be done by

measuring the percentage of human CD45+ cells in peripheral blood or spleen via flow

cytometry. For solid tumors, measure tumor volume with calipers. Monitor animal body

weight as an indicator of toxicity.

Endpoint Analysis: At the end of the study, harvest tumors or tissues for pharmacodynamic

analysis (e.g., western blot for p-ERK) to confirm target engagement in vivo.

Signaling Pathways
SHP2 is a central node in multiple signaling pathways. Shp2-IN-13, by inhibiting SHP2, can be

used to probe the involvement of SHP2 in these cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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